Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
CAS No.: 1246174-74-2
Cat. No.: VC11512102
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246174-74-2 |
|---|---|
| Molecular Formula | C10H13ClFNO2 |
| Molecular Weight | 233.7 |
| IUPAC Name | methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
| SMILES | COC(=O)CC(C1=CC=C(C=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride belongs to the class of β-amino acid esters, featuring a propanoate backbone substituted with an amino group and a 4-fluorophenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological assays. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 233.7 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate; hydrochloride |
| Boiling Point | Not reported |
| Density | Not reported |
| pKa | 7.04 (predicted for free base) |
The stereochemistry at the C3 position (S-configuration) is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .
Synthesis and Production
Enzymatic Hydrolysis Approach
A novel enzymatic method for synthesizing β-fluorophenyl-substituted β-amino acids involves lipase PSIM (Burkholderia cepacia)-catalyzed hydrolysis. This process achieves high enantiomeric excess (ee) by selectively hydrolyzing the (S)-enantiomer from racemic mixtures. For example, lipase-mediated resolution of methyl 3-amino-3-(4-fluorophenyl)propanoate yields the (S)-enantiomer with >98% ee under optimized conditions .
Multi-Step Organic Synthesis
Industrial production typically employs a multi-step strategy:
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Friedel-Crafts Alkylation: 4-Fluorobenzaldehyde reacts with methyl acrylate to form the β-keto ester intermediate.
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Amination: The keto group is converted to an amino group via reductive amination using ammonium acetate and sodium cyanoborohydride.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Continuous flow reactors are increasingly adopted to improve yield (up to 85%) and reduce reaction times.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form enhances water solubility (>50 mg/mL at 25°C), facilitating its use in aqueous-based assays. The compound remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light.
Spectroscopic Data
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¹H NMR (500 MHz, D₂O): δ 7.45–7.40 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 4.25 (t, J = 6.5 Hz, 1H, CH-NH₂), 3.70 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂COO) .
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (NH₃⁺ bend).
Biological Activities and Applications
Drug Discovery
The compound’s fluorophenyl group engages in hydrophobic interactions with enzyme active sites, while the amino group participates in hydrogen bonding. These features make it a promising scaffold for:
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Protease Inhibitors: Modulating HIV-1 protease activity via halogen bonding.
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Anticancer Agents: Preliminary studies show inhibition of tyrosine kinase receptors (IC₅₀ = 12 μM in MCF-7 cells).
Radiopharmaceuticals
Analogous iodinated derivatives, such as (S)-methyl 2-amino-3-(4-iodophenyl)propanoate, are used in positron emission tomography (PET) imaging. The fluorine-18 variant could similarly serve as a radiotracer for tumor metabolism studies.
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Serious Eye Damage | Use safety goggles |
| Respiratory Sensitization | Operate in fume hoods |
Disposal must comply with hazardous waste regulations due to potential environmental persistence.
Comparative Analysis with Halogenated Analogs
The hydrochloride salt exhibits superior solubility compared to neutral analogs, while bromine and chlorine derivatives show enhanced electrophilic reactivity .
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